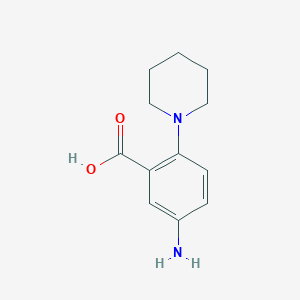

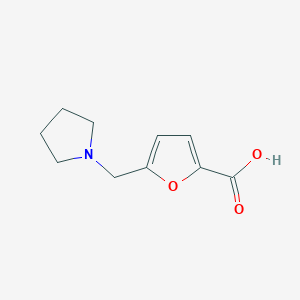

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanohydrazide involves reactions that yield this compound with high specificity and efficiency. In one study, the ring opening of dimethyl 5-aryl-2,3-dihydro-3,3-dimethyl-1-oxo-1H,5H-pyrazolo[1,2-a]pyrazole-6,7-dicarboxylates with hydrazine hydrate was performed, leading to propanohydrazides in high yields through a stereoselective process (Turk et al., 2002). This method showcases the synthetic versatility and accessibility of pyrazole-derived propanohydrazides.

Molecular Structure Analysis

Studies focusing on the molecular structure of pyrazole derivatives reveal significant insights into their stability, reactivity, and interaction potential. For instance, the crystal and molecular structure analysis of various pyrazole derivatives provides a foundational understanding of their electronic and spatial configuration, influencing their chemical behavior (Karrouchi et al., 2020). Such analyses are crucial for predicting reactivity and designing further chemical modifications.

Chemical Reactions and Properties

Pyrazole derivatives, including 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanohydrazide, exhibit a range of chemical reactions, attributable to their unique molecular structure. These compounds are known for their ability to undergo various chemical transformations, including cyclocondensation, alkylation, and reactions with hydrazine hydrate, which are pivotal in synthesizing novel compounds with potential biological activities (Saeed et al., 2020).

Physical Properties Analysis

The physical properties of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanohydrazide and similar compounds are characterized by their solubility, melting points, and crystalline structure. These properties are essential for understanding the compound's behavior in different environments and for its application in various fields. The crystalline structure, in particular, provides insights into the stability and reactivity of these compounds (Prabhuswamy et al., 2016).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as reactivity with other chemical groups, potential for forming bonds, and participation in chemical reactions, are influenced by their molecular structure. Studies have shown that these compounds can engage in a variety of chemical reactions, leading to a wide range of products with potential industrial and pharmaceutical applications. For example, their ability to act as ligands in coordination chemistry opens up possibilities for creating new materials and catalysts (Al-Smaisim, 2012).

Aplicaciones Científicas De Investigación

1. Synthesis and Characterization

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide and its derivatives have been synthesized and characterized in various studies. For instance, Turk et al. (2002) conducted a study on the stereoselective ring opening of related compounds, leading to the synthesis of propanohydrazides. Additionally, Karrouchi et al. (2019) synthesized a series of novel 3,5-dimethyl-1H-pyrazole derivatives, including hydrazine, and characterized their antioxidant activities (Turk et al., 2002) (Karrouchi et al., 2019).

2. Corrosion Inhibition

El Arrouji et al. (2020) investigated the use of dimethyl-1H-pyrazole derivatives as corrosion inhibitors for mild steel. Their research demonstrated significant inhibition efficiency, enhancing the protection of steel surfaces (El Arrouji et al., 2020).

3. Biological and Antimicrobial Activity

Research by Al-Smaisim (2012) and others have shown that 3,5-dimethyl-1H-pyrazole derivatives exhibit notable biological activities, including antibacterial properties. This makes them of interest in the field of pharmaceutical research (Al-Smaisim, 2012).

4. Coordination Chemistry

Studies on palladium(II) complexes with new hybrid pyrazole ligands by Guerrero et al. (2008) highlight the utility of these compounds in coordination chemistry. Their research contributes to the understanding of complex formation and stability (Guerrero et al., 2008).

5. Anticancer Research

Metwally et al. (2016) conducted research on new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, highlighting their potential anticancer activity. This study is part of the growing research into the use of pyrazole derivatives in cancer treatment (Metwally et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-5-7(6(2)12-11-5)3-4-8(13)10-9/h3-4,9H2,1-2H3,(H,10,13)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQIROUFTRKVPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357573 |

Source

|

| Record name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide | |

CAS RN |

634884-72-3 |

Source

|

| Record name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea](/img/structure/B1270483.png)

![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)

![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)